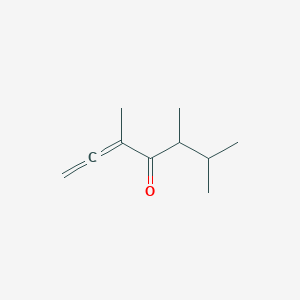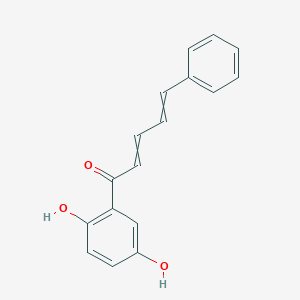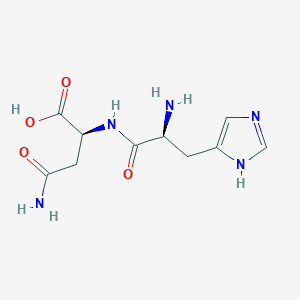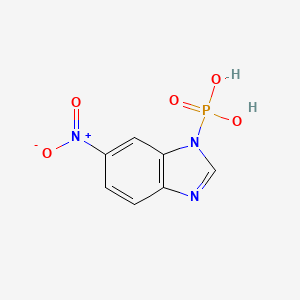
(6-Nitro-1H-benzimidazol-1-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Nitro-1H-benzimidazol-1-yl)phosphonic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. The presence of a nitro group and a phosphonic acid group in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-1H-benzimidazol-1-yl)phosphonic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Phosphonation: The phosphonic acid group can be introduced through a reaction with phosphorus trichloride followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and phosphonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in (6-Nitro-1H-benzimidazol-1-yl)phosphonic acid can undergo reduction to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Hydrolysis: The phosphonic acid group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases can be used.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products
Reduction: Amino derivatives of benzimidazole.
Substitution: Various substituted benzimidazole derivatives.
Hydrolysis: Phosphonic acid derivatives.
Scientific Research Applications
(6-Nitro-1H-benzimidazol-1-yl)phosphonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Nitro-1H-benzimidazol-1-yl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phosphonic acid group can form strong interactions with metal ions or active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound without the nitro and phosphonic acid groups.
2-Nitrobenzimidazole: Similar structure but lacks the phosphonic acid group.
Benzimidazole-2-phosphonic acid: Lacks the nitro group.
Uniqueness
(6-Nitro-1H-benzimidazol-1-yl)phosphonic acid is unique due to the presence of both the nitro and phosphonic acid groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
CAS No. |
129803-35-6 |
|---|---|
Molecular Formula |
C7H6N3O5P |
Molecular Weight |
243.11 g/mol |
IUPAC Name |
(6-nitrobenzimidazol-1-yl)phosphonic acid |
InChI |
InChI=1S/C7H6N3O5P/c11-10(12)5-1-2-6-7(3-5)9(4-8-6)16(13,14)15/h1-4H,(H2,13,14,15) |
InChI Key |
YMPJPNPLDGUAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
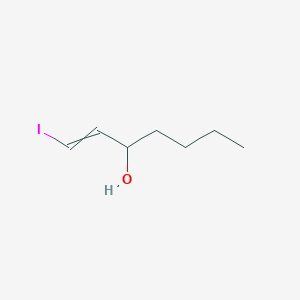


![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)

![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
